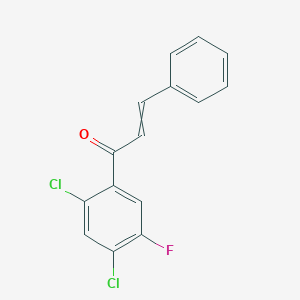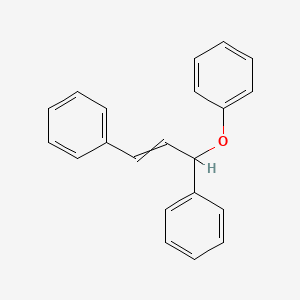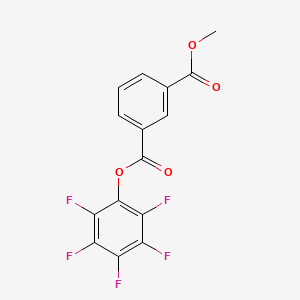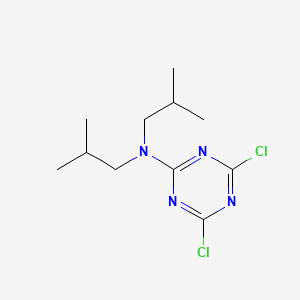
benzoic acid;(3R)-4-methylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is a compound that combines the properties of benzoic acid and (3R)-4-methylpent-1-yn-3-ol. Benzoic acid is an aromatic carboxylic acid with the chemical formula C₇H₆O₂, known for its use as a food preservative and in various industrial applications . (3R)-4-methylpent-1-yn-3-ol is an alkyne alcohol with a chiral center, adding unique stereochemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid can be achieved through the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts . Another method involves the hydrolysis of benzamide and benzonitrile . For (3R)-4-methylpent-1-yn-3-ol, the synthesis typically involves the use of chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrially, benzoic acid is produced by the catalytic oxidation of toluene with air, using vanadium pentoxide (V₂O₅) or manganese and cobalt acetates as catalysts . The production of (3R)-4-methylpent-1-yn-3-ol on an industrial scale would require efficient chiral synthesis methods to maintain the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products
Oxidation: Phenol
Reduction: Benzyl alcohol
Substitution: Nitrobenzoic acid, sulfonylbenzoic acid, halobenzoic acids
Scientific Research Applications
Benzoic acid and its derivatives have extensive applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and used in the preservation of biological samples.
Industry: Employed in the production of plastics, resins, and as a corrosion inhibitor.
Mechanism of Action
Benzoic acid exerts its effects primarily through its ability to inhibit microbial growth. It is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted . The antimicrobial action is due to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Another aromatic carboxylic acid with similar antimicrobial properties.
Phenylacetic acid: Shares the aromatic ring structure but has different functional groups.
Benzaldehyde: An aromatic aldehyde with similar reactivity in electrophilic aromatic substitution reactions.
Uniqueness
Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is unique due to the combination of the aromatic carboxylic acid and the chiral alkyne alcohol, providing distinct stereochemical and chemical properties that can be leveraged in various applications.
Properties
CAS No. |
476685-26-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzoic acid;(3R)-4-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-4-6(7)5(2)3/h1-5H,(H,8,9);1,5-7H,2-3H3/t;6-/m.0/s1 |
InChI Key |
CAJRSYKIWDLSME-ZCMDIHMWSA-N |
Isomeric SMILES |
CC(C)[C@H](C#C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)C(C#C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)

![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)
